molecular formula C6H3F2NOS B1458275 1,3-Difluoro-5-(sulfinylamino)benzene CAS No. 530102-73-9

1,3-Difluoro-5-(sulfinylamino)benzene

Cat. No.: B1458275
CAS No.: 530102-73-9
M. Wt: 175.16 g/mol
InChI Key: DCCUESWRSYLELE-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(sulfinylamino)benzene is a useful research compound. Its molecular formula is C6H3F2NOS and its molecular weight is 175.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Difluoro-5-(sulfinylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-(sulfinylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-difluoro-5-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUESWRSYLELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Difluoro-5-(sulfinylamino)benzene (CAS No. 530102-73-9) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,3-Difluoro-5-(sulfinylamino)benzene features a benzene ring substituted with two fluorine atoms and a sulfinylamino group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug development.

The biological activity of 1,3-Difluoro-5-(sulfinylamino)benzene is primarily attributed to its ability to interact with specific biological targets. The sulfinylamino group may facilitate interactions with enzymes or receptors, potentially acting as an enzyme inhibitor or modulator.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The following table summarizes the biological activities reported for 1,3-Difluoro-5-(sulfinylamino)benzene:

Activity Description Reference
AntimicrobialExhibits inhibitory effects against various bacterial strains.
Enzyme InhibitionPotential inhibitor of carbonic anhydrase and other relevant enzymes.
AnticancerInvestigated for its ability to induce apoptosis in cancer cell lines.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various compounds indicated that 1,3-Difluoro-5-(sulfinylamino)benzene demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Research

In vitro studies have shown that 1,3-Difluoro-5-(sulfinylamino)benzene can induce apoptosis in specific cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of 1,3-Difluoro-5-(sulfinylamino)benzene to enhance its biological activity and selectivity. Modifications to the sulfinyl group have resulted in compounds with improved potency against targeted enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-5-(sulfinylamino)benzene
Reactant of Route 2
1,3-Difluoro-5-(sulfinylamino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.